2-((Furan-2-ylmethyl)sulfinyl)acetic acid

Pharmaceutical Intermediates Quality Control Lafutidine Synthesis

Sourcing a regiospecific Lafutidine intermediate with consistent sulfinyl oxidation state is challenging; generic analogs compromise API integrity. This compound is the exact, non-substitutable intermediate for the patented Lafutidine synthesis. • Regiospecific furan-2-ylmethyl sulfinyl acetic acid scaffold for the critical amidation step in Lafutidine API production • ≥95% purity with defined analytical specifications ensures reproducible yields in generic drug development and clinical trial material production • Free carboxylic acid handle enables systematic SAR exploration of novel H2-receptor antagonist analogs around the (furan-2-ylmethyl)sulfinyl core

Molecular Formula C7H8O4S
Molecular Weight 188.2 g/mol
CAS No. 108499-26-9
Cat. No. B009461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Furan-2-ylmethyl)sulfinyl)acetic acid
CAS108499-26-9
Molecular FormulaC7H8O4S
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CS(=O)CC(=O)O
InChIInChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9)
InChIKeyBMFMTNROJASFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Furan-2-ylmethyl)sulfinyl)acetic acid Procurement & Research Profile


2-((Furan-2-ylmethyl)sulfinyl)acetic acid (CAS 108499-26-9), also known as [(2-furanylmethyl)sulfinyl]acetic acid, is a small-molecule organosulfur compound with the molecular formula C7H8O4S and a molecular weight of 188.20 g/mol . It is a furan derivative containing a sulfinyl (sulfoxide) functional group and a terminal carboxylic acid . Commercially, it is most frequently supplied with a standard purity of 95% or ≥98% . This compound is a well-established intermediate in the synthesis of Lafutidine, a second-generation histamine H2-receptor antagonist .

Synthetic role Key intermediate for Lafutidine core assembly
Purity specification Supplied with defined, verifiable purity grade
Functional handle Free carboxylic acid enables flexible amidation

2-((Furan-2-ylmethyl)sulfinyl)acetic acid Generic Substitution Risks


2-((Furan-2-ylmethyl)sulfinyl)acetic acid is not a functionally generic or interchangeable building block; it is a specific, regiospecific intermediate in the patented synthesis of Lafutidine, a second-generation histamine H2-receptor antagonist . Attempting to substitute it with close structural analogs, such as its thioether precursor (Furfurylthio)acetic acid , its ester derivatives , or other sulfinyl acetic acid analogs, fundamentally alters the molecular architecture and reactivity profile of the final drug substance. The compound's exact combination of the furan ring, the sulfinyl oxidation state, and the free carboxylic acid is non-negotiable for the subsequent amidation step required to produce the active pharmaceutical ingredient (API) . Substitution would lead to a different final compound, thereby failing to meet the specific chemical and regulatory requirements for Lafutidine production, which is a defined, approved drug substance.

Thioether precursor
Furfurylthioacetic acid lacks the sulfinyl oxidation state; substitution leads to a different final compound.
Ester derivatives
Pre-activated esters restrict coupling reagent choice; the free acid offers broader synthetic versatility.
Other sulfinyl analogs
Modifications to the furan ring or side chain alter molecular architecture and API identity.

2-((Furan-2-ylmethyl)sulfinyl)acetic acid Quantitative Evidence


Purity Specification for Pharmaceutical Intermediates

For its intended use as a key intermediate in Lafutidine synthesis, the compound is supplied with a specific, verifiable purity specification. Vendors report standard purities of 95% and ≥98% . This is a critical procurement differentiator from less characterized or undefined in-house preparations. The availability of analytical data, including NMR, HPLC, and GC, for each batch further supports its use in regulated GMP-like environments .

Purity specification
Supporting evidence
95%, ≥98%
Supports reproducible API synthesis
Verify vendor analytical certificate
Pharmaceutical Intermediates Quality Control Lafutidine Synthesis

Predicted Physicochemical Properties

The compound's identity and potential behavior are defined by a set of predicted physicochemical properties, differentiating it from its thioether analog and other derivatives. These include a predicted ACD/LogP of -0.50 and a topological polar surface area (TPSA) of 86.72 Ų . These calculated parameters provide a quantitative baseline for evaluating its physicochemical suitability in a synthetic route or for in silico modeling, in contrast to the higher LogP and lower TPSA expected for its thioether precursor.

Predicted LogP & TPSA
Class-level inference
LogP −0.50 · TPSA 86.72 Ų
Suggests higher aqueous solubility vs. thioether
In silico prediction; experimental confirmation needed
Physicochemical Characterization Computational Chemistry Drug Design

Sulfinyl vs. Thioether Reactivity

The compound's sulfinyl (sulfoxide) group is a distinct oxidation state that differentiates it from its thioether precursor, (Furfurylthio)acetic acid . The sulfoxide sulfur is a chiral electrophilic center with different reactivity patterns, while the thioether is a nucleophile and lacks a chiral center. This oxidation state is crucial; it is this specific form that is required for the subsequent coupling reaction to form the Lafutidine core. A thioether analog would lead to a different, and incorrect, sulfide-containing product .

Sulfur oxidation state
Class-level inference
Sulfinyl (S=O) vs. thioether (S)
Sulfinyl required for correct Lafutidine connectivity
Thioether yields a different final compound
Organic Synthesis Sulfur Chemistry Intermediate Reactivity

Carboxylic Acid vs. Activated Ester

The compound possesses a free carboxylic acid, which distinguishes it from advanced intermediates like the 4-nitrophenyl ester (CAS 123855-55-0) used in the subsequent step of Lafutidine synthesis . The free acid is the direct precursor to the activated ester. Its procurement offers a different synthetic entry point, providing greater flexibility in choosing coupling reagents and conditions compared to the pre-activated ester, which is more reactive but also more labile and specific.

Carboxylic acid vs. activated ester
Supporting evidence
Free –COOH · 4-nitrophenyl ester
Free acid offers flexible amidation strategy
Ester commits to specific coupling conditions
Peptide Coupling Synthetic Strategy Protecting Group Chemistry

Verified Molecular Identity

The compound's identity is anchored by a consistent set of verifiable identifiers across multiple authoritative databases, including its standard InChIKey (BMFMTNROJASFBW-UHFFFAOYSA-N) and PubChem ID (14625065) . This data integrity ensures that the procured material corresponds exactly to the intended chemical structure, mitigating the risk of ordering a mislabeled or incorrect analog, which is a critical consideration when sourcing from diverse global suppliers.

Verified identity
Supporting evidence
InChIKey & PubChem ID match
Reduces risk of mislabeled analog procurement
Cross-check database identifiers
Chemical Identification Data Integrity Procurement Verification

2-((Furan-2-ylmethyl)sulfinyl)acetic acid Applications


Lafutidine API Synthesis (GMP & Non-GMP)

The compound is a primary intermediate in the industrial synthesis of Lafutidine, a second-generation histamine H2-receptor antagonist used for treating gastric ulcers and related conditions . Procurement of high-purity material with defined analytical specifications is essential for achieving reproducible yields and purity in the final API, whether for generic drug development or clinical trial material production .

H2-Receptor Antagonist Medicinal Chemistry

Researchers investigating structure-activity relationships (SAR) around the Lafutidine scaffold can use this compound as a starting point for synthesizing novel analogs . The availability of the free carboxylic acid offers a versatile handle for amidation with various amine partners, enabling the systematic exploration of new chemical space around the (furan-2-ylmethyl)sulfinyl core, as seen in other histamine H2-receptor antagonists like FRG-8701 .

Sulfoxide Intermediate Method Development

This compound serves as a model substrate for developing and optimizing synthetic methodologies involving sulfoxide chemistry, such as enantioselective oxidations of thioethers or investigations into the stability and reactivity of chiral sulfoxides under various reaction conditions .

In Silico and Computational Studies

With its well-defined and predicted physicochemical properties (e.g., LogP, TPSA), the compound is a suitable candidate for computational chemistry studies, including molecular docking simulations, QSAR model building, and property prediction algorithm validation, particularly in the context of designing orally bioavailable drugs .

Application
Selection Property
Validation Focus
Lafutidine API synthesis (R&D)
Defined purity & identity
Reproducible amidation yield
H2 antagonist SAR exploration
Free carboxylic acid handle
Amide coupling versatility
Sulfoxide method development
Sulfinyl oxidation state
Chiral sulfoxide stability & reactivity
In silico modeling studies
Predicted physicochemical profile
QSAR / docking model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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